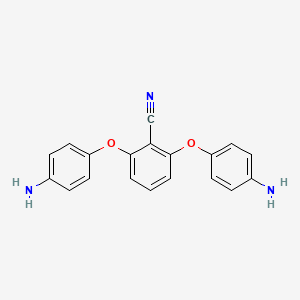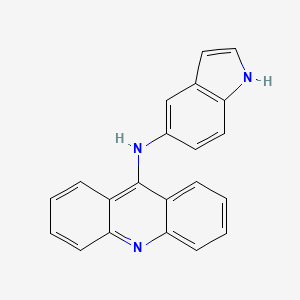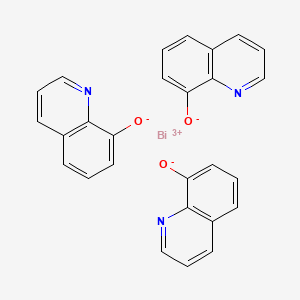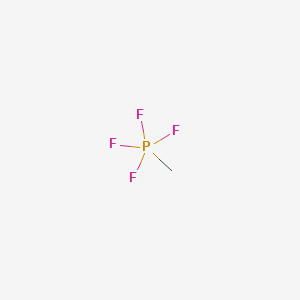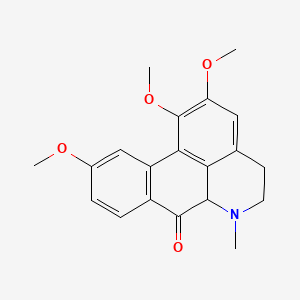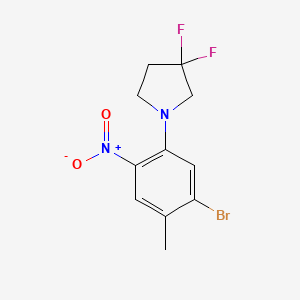
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropyrrolidine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The starting materials often include 5-bromo-4-methyl-2-nitrobenzene and 3,3-difluoropyrrolidine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
科学的研究の応用
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows for redox reactions, while the bromine and difluoropyrrolidine groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- 5-Bromo-4-methyl-2-nitroaniline
- 5-Bromo-2-fluoro-4-methylaniline
- 3-Bromo-4-methylaniline
Comparison: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine stands out due to the presence of the difluoropyrrolidine group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H11BrF2N2O2 |
|---|---|
分子量 |
321.12 g/mol |
IUPAC名 |
1-(5-bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C11H11BrF2N2O2/c1-7-4-10(16(17)18)9(5-8(7)12)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3 |
InChIキー |
LTZGOWXUNRYOMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)N2CCC(C2)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


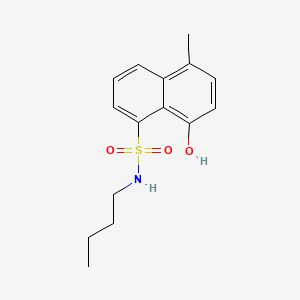


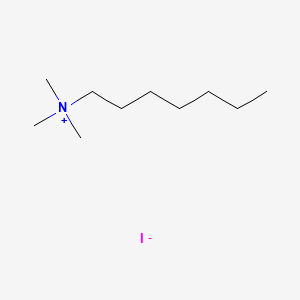
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
